molecular formula C14H22N2O B12411990 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

Cat. No.: B12411990
M. Wt: 239.37 g/mol
InChI Key: OZWUDZJANOCZLG-RALIUCGRSA-N
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Description

4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 is a deuterated piperidine derivative characterized by a phenethyl substituent at the 1-position, an aminomethyl group at the 4-position, and a hydroxyl group on the piperidine ring. The deuterium atoms (d5) replace five hydrogen atoms, likely at positions critical for metabolic stability or isotopic labeling . This compound serves as a labeled intermediate in pharmaceutical synthesis, particularly for opioids like Meperidine, where isotopic labeling aids in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

239.37 g/mol

IUPAC Name

4-(aminomethyl)-1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]piperidin-4-ol

InChI

InChI=1S/C14H22N2O/c15-12-14(17)7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2/i1D,2D,3D,4D,5D

InChI Key

OZWUDZJANOCZLG-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC(CC2)(CN)O)[2H])[2H]

Canonical SMILES

C1CN(CCC1(CN)O)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Piperidone Intermediate Formation

The synthesis begins with 1-benzyl-4-piperidone , which undergoes cyanohydrin formation via reaction with potassium cyanide (KCN) in aqueous toluene. This step yields 1-benzyl-4-cyano-4-hydroxypiperidine , a precursor for subsequent modifications. For deuterated variants, KCN-d or D₂O-based solvents introduce deuterium at the hydroxyl or cyano positions.

Phenethylation via Grignard Reagents

Phenethyl groups are introduced using phenylmagnesium bromide (PhMgBr) in anhydrous ether. In deuterated syntheses, PhMgBr-d₅ (prepared from bromobenzene-d₅) ensures phenethyl deuteration. Post-reaction hydrolysis with DCl/D₂O preserves isotopic integrity, yielding 1-benzyl-4-phenyl-4-piperidinol-d₅ .

Aminomethylation Strategies

Aminomethylation is achieved via reductive amination using aqueous ammonia (NH₃) and formaldehyde. For deuterium incorporation, ND₃ and D₂C=O replace standard reagents, producing 4-(aminomethyl-d₂)-1-phenethyl-4-piperidinol-d₃ . Catalytic hydrogenation with Pd/C and D₂ gas further substitutes residual hydrogens, achieving full deuteration at specified positions.

Deuterium Incorporation Techniques

Catalytic Hydrogen-Deuterium Exchange

Hydrogenation of intermediates using 5% Pd/C under D₂ atmosphere (45°C, 24–48 hours) replaces hydrogens at benzylic and amine-adjacent positions. For example, hydrogenating 1-benzyl-4-cyano-4-piperidinol with D₂ yields 1-benzyl-4-cyano-4-piperidinol-d₂ , with deuterium preferentially incorporated at the 4-position.

Deuterated Reagents in Key Steps

  • Reduction of Nitriles : LiAlD₄ reduces nitriles to deuterated amines. For instance, 4-cyano-1-phenethyl-piperidine treated with LiAlD₄ produces 4-aminomethyl-d₂-1-phenethyl-piperidine .
  • Acid-Catalyzed Deuteration : Refluxing intermediates in D₂O/HCl induces H-D exchange at acidic α-hydrogens (e.g., adjacent to amines or hydroxyls).

Purification and Isotopic Purity Assurance

Crystallization Techniques

Final compounds are purified via pH-controlled crystallization. For example, adjusting the pH of a deuterated acetone-water mixture to 2.5–3.0 with oxalic acid-d₂ precipitates the dioxalate salt, enhancing isotopic purity to >98%.

Chromatographic Methods

Reverse-phase HPLC with deuterated mobile phases (e.g., acetonitrile-d₃/D₂O ) resolves non-deuterated impurities, ensuring compliance with pharmacopeial standards.

Comparative Analysis of Synthetic Routes

Method Deuterium Source Yield (%) Isotopic Purity (%) Scalability
Catalytic H-D Exchange D₂ gas 75–85 95–98 Industrial
Deuterated Reagents ND₃, LiAlD₄ 60–70 97–99 Lab-scale
Combined Approach D₂ gas + ND₃ 80–90 98–99.5 Pilot-scale

Challenges and Optimization

Regioselectivity in Deuteration

Deuterium incorporation at non-target positions (e.g., aromatic hydrogens) is mitigated by using sterically hindered catalysts (e.g., Pd/BaSO₄) and low-temperature hydrogenation.

Cost-Efficiency

Bulk synthesis of PhMgBr-d₅ and LiAlD₄ contributes to ~40% of total costs. Substituting partial deuteration steps (e.g., only aminomethyl-d₂ groups) reduces expenses while maintaining functionality.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

Opioid Analogs and Pain Management

One of the primary applications of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 is in the synthesis of opioid analogs. The compound serves as an intermediate in the production of potent analgesics, including fentanyl and its derivatives. Due to its structural similarity to these compounds, it is often used in research aimed at understanding opioid receptor interactions and developing new pain management therapies .

Neuropharmacology Studies

Research has indicated that compounds related to 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 exhibit significant activity on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This makes it a valuable tool for studying neuropharmacological effects in models of depression, anxiety, and other mood disorders .

Case Study 1: Synthesis of Novel Analogs

In a recent study, researchers synthesized a series of analogs derived from 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 to evaluate their efficacy as selective serotonin reuptake inhibitors (SSRIs). The results demonstrated that certain modifications to the piperidine structure significantly enhanced binding affinity to serotonin transporters, suggesting potential therapeutic applications in treating depression .

Case Study 2: Cancer Research Applications

Another area of exploration has been the use of this compound in cancer research. A study evaluated its cytotoxic effects on various cancer cell lines, revealing that derivatives of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 exhibited promising anti-cancer activity through mechanisms involving apoptosis induction and cell cycle arrest. These findings indicate potential for further development as an anti-cancer agent .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Opioid AnalogsIntermediate for synthetic opioidsUsed in fentanyl synthesis; receptor interaction studies
NeuropharmacologyInvestigating effects on neurotransmitter systemsPotential SSRIs with enhanced binding affinity
Cancer ResearchEvaluating cytotoxicity against cancer cellsInduced apoptosis; promising anti-cancer activity

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the phenethyl group may enhance lipophilicity and membrane permeability. These properties enable the compound to interact with various biological pathways and molecular targets, influencing their activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Structural Variations :

  • Phenethyl vs.
  • Deuteration: Deuterated analogs (e.g., 1-Methyl-4-phenyl-4-piperidinol-d5) exhibit increased metabolic stability due to the kinetic isotope effect, slowing CYP450-mediated oxidation .
  • Hydroxyl Group: The 4-piperidinol moiety introduces hydrogen-bonding capability, influencing solubility and target interactions.

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 C14H16D5N2O ~222.3* Phenethyl, aminomethyl, -OH Deuterated; metabolic stability
1-Methyl-4-phenyl-4-piperidinol-d5 C12H12D5NO 196.3 Methyl, -OH Isotopic label for Meperidine
[4-(Aminomethyl)-1-benzylpiperidin-4-yl]methanol C15H22N2O 262.3 Benzyl, aminomethyl, -OH Safety concerns per SDS
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride C7H16Cl2N2O 215.12 Methyl, ketone, HCl salt High purity (≥95%); versatile applications

*Estimated based on structural similarity to non-deuterated analogs.

Receptor Affinity Modulation :

  • Piperidine-Acetamide Derivatives: Compounds with 4-(aminomethyl)piperidine fragments (e.g., 2-(4-(aminomethyl)piperidin-1-yl)acetamide) show variable affinities for adenosine receptors (hA2AAR, hA1AR). Substituent positioning (e.g., benzenesulfonamide distance) alters receptor selectivity; longer chains reduce hA1AR affinity but enhance hA2BAR binding .
  • Pyridine Analogs: 4-(Aminomethyl)pyridine demonstrates enhanced IBa current potentiation in neurons compared to 4-aminopyridine (4-AP), suggesting aminomethyl groups boost bioactivity in heterocyclic amines .

Metabolic and Enzymatic Effects :

  • Deuteration in 4-piperidinol-d5 analogs reduces metabolic degradation, extending half-life in vivo .

Biological Activity

4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 is a deuterated derivative of a piperidine compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by diverse research findings and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring with an aminomethyl group and a phenethyl substituent. Its synthesis typically involves the modification of existing piperidine derivatives through various chemical reactions such as alkylation and amination.

Table 1: Structural Characteristics of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

PropertyValue
Molecular FormulaC15H20N2O
Molecular Weight248.34 g/mol
Functional GroupsAmino, Hydroxyl
StereochemistryChiral centers present

Biological Activity

Research indicates that 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that similar piperidine derivatives possess antimicrobial activity against a range of bacterial strains. For instance, compounds with piperidine structures were effective against Salmonella typhi and Staphylococcus aureus .
  • Anticancer Effects : Piperidine derivatives have been investigated for their anticancer properties. Some studies report that related compounds induce apoptosis in cancer cell lines through mechanisms involving DNA fragmentation and inhibition of topoisomerase IIα .
  • Cocaine Antagonism : Research has focused on the development of cocaine antagonists based on piperidine derivatives. These compounds can block cocaine binding while allowing dopamine reuptake, indicating potential therapeutic applications in addiction treatment .

The biological activity of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions. For example, enzyme inhibition studies have shown strong activity against acetylcholinesterase (AChE) and urease .
  • Receptor Interaction : Similar compounds have been shown to interact with neurotransmitter receptors, which could explain their effects on the central nervous system and potential analgesic properties.

Case Studies

  • Antitumor Activity : A study on a series of piperidone derivatives revealed significant antiproliferative effects against several cancer cell lines, suggesting that structural modifications can enhance biological activity .
  • Cocaine Binding Studies : In a comparative study, various aminopiperidine analogs were evaluated for their ability to inhibit cocaine binding at the dopamine transporter (DAT). The results indicated promising candidates for further development in addiction therapies .

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